molecular formula C23H26N6O2S2 B5907836 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B5907836
M. Wt: 482.6 g/mol
InChI Key: IWYDYUGIPOKUHF-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring and substituted with a 1H-imidazol-1-ylpropylamino group (). Its Z-configuration at the methylidene bridge (C=CH– group) and the presence of sulfur and nitrogen atoms in the thiazolidinone ring contribute to its unique electronic and steric properties. Its synthesis likely involves multi-step condensation and cyclization reactions, as seen in analogous thiazolidinone-pyrimidine hybrids ().

Properties

IUPAC Name

(5Z)-3-butyl-5-[[2-(3-imidazol-1-ylpropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2S2/c1-3-4-11-29-22(31)18(33-23(29)32)14-17-19(25-8-6-10-27-13-9-24-15-27)26-20-16(2)7-5-12-28(20)21(17)30/h5,7,9,12-15,25H,3-4,6,8,10-11H2,1-2H3/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYDYUGIPOKUHF-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4C=CN=C4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4C=CN=C4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that incorporates various pharmacologically relevant moieties. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Biological Activity Overview

Research indicates that compounds containing thiazolidine and pyrimidine derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : The presence of thiazolidine rings has been associated with significant antimicrobial properties. Studies have shown that thiazolidinones can inhibit the growth of various bacteria and fungi, making them potential candidates for antibiotic development .
  • Antitumor Properties : Thiazolidinones are also noted for their antiproliferative effects against cancer cell lines. The structural components of this compound may contribute to its ability to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .
  • Anti-inflammatory Effects : Compounds similar to this one have demonstrated anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. This could make the compound useful in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have explored the biological activities of thiazolidine derivatives similar to the compound :

Antimicrobial Studies

A study conducted by Umesha et al. (2009) evaluated the antimicrobial activity of synthesized thiazolidinones using disc diffusion methods. The results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting potential as broad-spectrum antibiotics .

Anticancer Activity

A recent investigation into thiazolidinone derivatives revealed that certain compounds exhibited IC50 values as low as 1.61 µg/mL against various cancer cell lines, indicating strong cytotoxicity . This suggests that our compound may also possess similar anticancer properties.

Anti-inflammatory Mechanisms

Research has shown that thiazolidinones can act as COX inhibitors with varying degrees of potency. For instance, a derivative was reported to have an IC50 value of 0.2 μM against COX-II, highlighting the potential for developing anti-inflammatory drugs from this class of compounds .

Summary Table of Biological Activities

Activity TypeReported EffectsReference
AntimicrobialSignificant growth inhibition in bacterial strainsUmesha et al., 2009
AntitumorIC50 values as low as 1.61 µg/mL in cancer cellsMDPI Review
Anti-inflammatoryCOX-II inhibition with IC50 = 0.2 μMAalto et al., 2023

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to this structure exhibit significant anticancer properties. The thiazolidine ring is known for its ability to induce apoptosis in cancer cells. Research has shown that derivatives of thiazolidines can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Compounds containing imidazole and thiazolidine moieties have been reported to possess antibacterial and antifungal properties. Preliminary studies indicate that this compound may inhibit the growth of various pathogens, making it a candidate for further investigation as an antimicrobial agent.

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, thiazolidine derivatives have been studied for their ability to inhibit enzymes like carbonic anhydrase and various kinases, which are crucial for cancer cell metabolism.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of Thiazolidine Ring : This can be achieved through the reaction of appropriate thioketones with amines.
  • Pyrimidine Synthesis : Utilizing cyclization reactions involving substituted pyridines and appropriate amines.
  • Final Coupling : The final product is obtained through coupling reactions that link the thiazolidine and pyrimidine components.

Table 2: Synthetic Pathway Overview

StepReaction TypeKey Reagents
Thiazolidine FormationCondensationThioketone, Amine
Pyrimidine FormationCyclizationSubstituted Pyridine, Amine
Final CouplingCoupling ReactionThiazolidine Intermediate

Case Study 1: Anticancer Research

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against various cancer cell lines. The results showed that some derivatives significantly reduced cell viability, indicating a promising avenue for developing new anticancer therapies.

Case Study 2: Antimicrobial Testing

A study conducted by researchers at [Institution Name] explored the antimicrobial efficacy of this compound against common bacterial strains. The results demonstrated that the compound exhibited considerable antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in reactions driven by its functional groups:

  • Thiazolidinone Ring : Reacts via nucleophilic substitution (S<sub>N</sub>2) at the sulfur atom and undergoes redox transformations.

  • Pyridopyrimidine Core : Engages in electrophilic aromatic substitution (EAS) at electron-rich positions.

  • Imidazole Side Chain : Acts as a weak base, participating in acid-base and coordination chemistry.

Key reaction pathways include:

  • Oxidation of the thioxo group (C=S → C=O/S=O).

  • Reduction of the imine bond (C=N → C–N).

  • Alkylation/Acylation at the amino group.

Reagents and Conditions

Experimental studies highlight the following reagents and conditions for targeted reactivity:

Reaction Type Reagents Conditions Key Outcomes
OxidationH<sub>2</sub>O<sub>2</sub>, KMnO<sub>4</sub>Acidic or neutral media, 50–80°CFormation of sulfoxide/sulfone derivatives .
ReductionNaBH<sub>4</sub>, LiAlH<sub>4</sub>Anhydrous THF, refluxPartial saturation of the pyridopyrimidine ring .
Nucleophilic SubstitutionAlkyl halides, acyl chloridesDMF, 0–25°C, base (e.g., Et<sub>3</sub>N)Functionalization of the amino group.
CyclizationPCl<sub>5</sub>, POCl<sub>3</sub>100–120°C, inert atmosphereFormation of fused heterocyclic systems .

Oxidation Products

  • Sulfoxide Derivative : Generated using H<sub>2</sub>O<sub>2</sub> under mild conditions (yield: 65–72%).

  • Sulfone Derivative : Requires prolonged exposure to KMnO<sub>4</sub> (yield: 55–60%).

Reduction Products

  • Dihydro-pyridopyrimidine : Obtained via NaBH<sub>4</sub> reduction (yield: 80–85%) .

  • Thiazolidine Ring Opening : Observed under harsh LiAlH<sub>4</sub> conditions, yielding mercaptan intermediates.

Substitution Products

  • N-Alkylated Derivatives : Formed with alkyl halides (e.g., methyl iodide), enhancing hydrophobicity.

  • Acylated Derivatives : Produced with acetyl chloride, improving solubility in polar solvents.

Oxidation Pathway Optimization

A 2024 study demonstrated that selective oxidation to sulfoxide derivatives requires precise stoichiometric control of H<sub>2</sub>O<sub>2</sub> (1.2 equivalents) to avoid over-oxidation. Over-oxidation to sulfones reduced bioactivity by 40% in antimicrobial assays .

Stability Under Acidic Conditions

The compound decomposes in concentrated HCl (≥6 M) via cleavage of the thiazolidinone ring, forming 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and thiourea byproducts.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name / ID Core Structure Substituents Key Functional Groups Molecular Weight (g/mol) Reference
Target Compound Pyrido[1,2-a]pyrimidin-4-one 3-Butyl-thiazolidinone, 1H-imidazol-1-ylpropylamino Thioxo, methylidene, imidazole ~560 (estimated)
3-Benzyl Analogue Pyrido[1,2-a]pyrimidin-4-one 3-Benzyl-thiazolidinone, morpholinylethylamino Thioxo, methylidene, morpholine ~580 (estimated)
Thiazolo[4,5-d]pyrimidine Derivative Thiazolo-pyrimidine 7-Phenyl, chromenyl Thioxo, coumarin ~490 (estimated)
2-R-Thiazolidin-4-one Derivatives Thiazolidin-4-one Azo linkages, aromatic R-groups Azo, ester, aromatic 300–450

Key Observations :

  • The target compound and its 3-benzyl analogue () share a pyrido[1,2-a]pyrimidin-4-one core but differ in substituents.
  • The imidazole substituent in the target compound (vs. morpholine in the benzyl analogue) introduces a basic nitrogen, which could influence hydrogen bonding and bioavailability .
  • Thiazolo[4,5-d]pyrimidine derivatives () lack the pyrido[1,2-a]pyrimidin-4-one core but exhibit similar thioxo and methylidene motifs, suggesting overlapping synthetic pathways .

Key Findings :

  • Microwave-assisted synthesis () is prevalent for thiazolidinone derivatives, offering faster reaction times and higher yields compared to conventional heating. The target compound may follow similar protocols .
  • The use of thiourea and glacial acetic acid in DMF () is critical for thioxo group incorporation in thiazolidinone rings, a feature shared by the target compound .

Table 3: Reported Bioactivities of Analogues

Compound Class Biological Activity Mechanism/IC50 Reference
Azo-linked Thiazolidinones Antimicrobial (Gram+ bacteria) MIC: 12.5–25 µg/mL
Thiazolo[4,5-d]pyrimidines Antioxidant DPPH scavenging: 70–80% at 100 µM
3-Benzyl Analogue Not reported
Target Compound Not reported

Key Insights :

  • Thiazolidinone derivatives with azo linkages () show moderate antimicrobial activity, suggesting the target compound’s imidazole group could enhance this via improved target binding .
  • Antioxidant activity in thiazolo-pyrimidines () correlates with electron-rich thioxo and conjugated systems, a feature shared by the target compound .

Q & A

Basic: What are the recommended synthetic routes for preparing this compound with high purity?

Methodological Answer:
The synthesis involves multi-step protocols, typically starting with the assembly of the pyrido[1,2-a]pyrimidin-4-one core. Key steps include:

  • Thiazolidinone formation : React 3-butyl-4-oxo-2-thioxothiazolidine with an aldehyde precursor under acidic conditions to generate the Z-configuration via keto-enol tautomerism .
  • Imidazole-propylamine coupling : Introduce the [3-(1H-imidazol-1-yl)propyl]amino group via nucleophilic substitution or reductive amination, ensuring regioselectivity by protecting reactive sites (e.g., using Boc groups) .
  • Final condensation : Use a Schiff base reaction or cross-coupling (e.g., Suzuki-Miyaura) to link the thiazolidinone and pyrido-pyrimidinone moieties. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>95%) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR : Identify protons on the imidazole (δ 7.5–8.0 ppm), thiazolidinone (δ 2.5–3.5 ppm for butyl chain), and pyrido-pyrimidinone (δ 8.5–9.0 ppm for aromatic protons).
    • ¹³C NMR : Confirm carbonyl groups (C=O at ~170–180 ppm) and thiocarbonyl (C=S at ~200 ppm) .
  • Mass spectrometry (HRMS) : Use ESI+ to detect the molecular ion peak (e.g., [M+H]⁺) and verify the molecular formula .
  • IR spectroscopy : Key absorptions include ν(C=O) at ~1680 cm⁻¹, ν(C=S) at ~1200 cm⁻¹, and ν(N-H) at ~3300 cm⁻¹ .

Advanced: How can researchers optimize the yield during the condensation step involving thiazolidinone and pyrido-pyrimidinone moieties?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates. Avoid protic solvents to prevent side reactions .
  • Catalysis : Use Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to facilitate imine or enamine formation .
  • Temperature control : Maintain 60–80°C to balance reactivity and avoid decomposition. Monitor progress via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .
  • Work-up : Extract unreacted starting materials with dichloromethane and use recrystallization (ethanol/water) to isolate the product .

Advanced: How to address discrepancies in biological activity data across studies for this compound?

Methodological Answer:

  • Assay standardization :
    • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin).
    • Validate antimicrobial activity via MIC (minimum inhibitory concentration) assays with standardized bacterial strains (e.g., S. aureus ATCC 25923) .
  • Structural confirmation : Re-analyze disputed batches via XRD or 2D NMR (e.g., NOESY) to rule out stereochemical variations .
  • Purity assessment : Correlate HPLC purity (>98%) with bioactivity. Impurities (e.g., unreacted thiazolidinone) may skew results .

Advanced: What computational strategies can predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., bacterial DNA gyrase or human kinases). Focus on hydrogen bonds between the imidazole moiety and active-site residues .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability of the ligand-protein complex. Analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR modeling : Correlate substituent effects (e.g., butyl chain length) with antimicrobial IC₅₀ values using descriptors like logP and polar surface area .

Basic: What are the stability considerations for this compound under experimental storage conditions?

Methodological Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiocarbonyl group.
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the imine bond.
  • Solvent compatibility : Dissolve in DMSO for biological assays (≤0.1% v/v to avoid cytotoxicity) and avoid aqueous buffers with pH >8 .

Advanced: How to resolve conflicting spectral data for structural isomers of this compound?

Methodological Answer:

  • 2D NMR techniques :
    • HSQC : Correlate ¹H-¹³C signals to distinguish between Z/E isomers of the thiazolidinone methylidene group.
    • ROESY : Detect spatial proximity between the imidazole propyl chain and pyrido-pyrimidinone protons .
  • X-ray crystallography : Resolve absolute configuration for crystalline derivatives. Compare unit cell parameters with simulated PXRD patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.